[(4,5-Dichloro-2-methylphenyl)sulfonyl][1,1-bis(hydroxymethyl)-2-hydroxyethyl] amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4,5-Dichloro-2-methylphenyl)sulfonyl][1,1-bis(hydroxymethyl)-2-hydroxyethyl] amine is an organic compound with a complex structure It is characterized by the presence of dichloro groups, a sulfonamide group, and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4,5-Dichloro-2-methylphenyl)sulfonyl][1,1-bis(hydroxymethyl)-2-hydroxyethyl] amine typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with 4,5-dichloro-2-methylbenzenesulfonyl chloride.
Reaction with Amino Alcohol: The sulfonyl chloride is reacted with 2-amino-1,1-bis(hydroxymethyl)ethanol under basic conditions to form the desired sulfonamide.
Purification: The product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
[(4,5-Dichloro-2-methylphenyl)sulfonyl][1,1-bis(hydroxymethyl)-2-hydroxyethyl] amine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include primary or secondary amines.
Substitution: Products vary depending on the nucleophile used, such as substituted amines or thiols.
Scientific Research Applications
[(4,5-Dichloro-2-methylphenyl)sulfonyl][1,1-bis(hydroxymethyl)-2-hydroxyethyl] amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(4,5-Dichloro-2-methylphenyl)sulfonyl][1,1-bis(hydroxymethyl)-2-hydroxyethyl] amine involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. The hydroxymethyl groups may enhance its solubility and facilitate its interaction with biological molecules. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
4,5-dichloro-2-methylbenzenesulfonamide: Lacks the hydroxymethyl groups, making it less soluble.
N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2-methylbenzenesulfonamide: Lacks the dichloro groups, affecting its reactivity.
Uniqueness
[(4,5-Dichloro-2-methylphenyl)sulfonyl][1,1-bis(hydroxymethyl)-2-hydroxyethyl] amine is unique due to the combination of dichloro groups, a sulfonamide group, and hydroxymethyl groups. This combination imparts distinct chemical properties, such as enhanced reactivity and solubility, making it valuable for various applications.
Properties
CAS No. |
1246822-61-6 |
---|---|
Molecular Formula |
C11H15Cl2NO5S |
Molecular Weight |
344.2g/mol |
IUPAC Name |
4,5-dichloro-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H15Cl2NO5S/c1-7-2-8(12)9(13)3-10(7)20(18,19)14-11(4-15,5-16)6-17/h2-3,14-17H,4-6H2,1H3 |
InChI Key |
KLCDLSDMDWAKDF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC(CO)(CO)CO)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.